molecular formula C23H23NO6 B7960382 1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate

1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate

Cat. No.: B7960382
M. Wt: 409.4 g/mol
InChI Key: NFQPKFGMLZQNGV-FQEVSTJZSA-N
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Description

1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate is an organic compound that has caught the interest of chemists due to its unique structural characteristics and potential applications in various fields. This compound is characterized by its complex molecular arrangement, which includes a fluorenylmethoxycarbonyl protecting group and an alpha-amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate typically involves multiple synthetic steps. A common approach includes the protection of the alpha-amino group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the esterification of the carboxyl group. The final product is obtained through a series of reaction steps including the use of reagents such as thionyl chloride, triethylamine, and dichloromethane under controlled conditions.

Industrial Production Methods

While the industrial production specifics can vary, large-scale synthesis often employs similar steps to those used in laboratory settings but optimized for higher yields and efficiency. Automated synthesis processes and specialized reactors may be used to scale up the production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate can undergo various types of chemical reactions including:

  • Oxidation: Conversion of the prop-2-EN-1-YL group to a more oxidized form.

  • Reduction: Hydrogenation of double bonds present in the compound.

  • Substitution: Nucleophilic substitution reactions, particularly at the ester and fluorenylmethoxycarbonyl group sites.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Use of reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The specific products formed depend on the reaction conditions and reagents used. typical products include various oxidation or reduction derivatives and substituted versions of the parent compound.

Scientific Research Applications

Chemistry

This compound has been used as a building block in organic synthesis, particularly in the development of new polymers and materials with unique properties.

Biology

In biological research, it serves as a protected amino acid derivative, useful in peptide synthesis.

Medicine

Industry

Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound's mechanism of action depends on its application. For instance, in peptide synthesis, the fluorenylmethoxycarbonyl group acts as a protecting group that can be selectively removed under basic conditions to expose the amino functionality for further reaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate

  • 1-Methyl 4-prop-2-EN-1-YL (2S)-2-amino butanedioate

  • 1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(tert-Butoxycarbonyl]amino}butanedioate

Highlighting Its Uniqueness

This compound stands out due to its specific combination of the Fmoc protecting group and the 1-Methyl 4-prop-2-EN-1-YL moiety, which offers distinct reactivity patterns and applications compared to similar compounds.

This should give you a comprehensive overview of this compound

Properties

IUPAC Name

1-O-methyl 4-O-prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-3-12-29-21(25)13-20(22(26)28-2)24-23(27)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQPKFGMLZQNGV-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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